REACTION_SMILES
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[C:29](=[O:30])([OH:31])[O-:32].[CH3:15][O:16][c:17]1[cH:18][c:19]([CH2:25][C:26](=[O:27])[Cl:28])[cH:20][cH:21][c:22]1[O:23][CH3:24].[K+:33].[NH2:1][CH2:2][CH2:3][c:4]1[cH:5][c:6]2[c:10]([cH:11][c:12]1[O:13][CH3:14])[CH2:9][CH2:8][CH2:7]2>>[NH:1]([CH2:2][CH2:3][c:4]1[cH:5][c:6]2[c:10]([cH:11][c:12]1[O:13][CH3:14])[CH2:9][CH2:8][CH2:7]2)[C:26]([CH2:25][c:19]1[cH:18][c:17]([O:16][CH3:15])[c:22]([O:23][CH3:24])[cH:21][cH:20]1)=[O:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CC(=O)Cl)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(cc1CCN)CCC2
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Name
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Type
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product
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Smiles
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COc1cc2c(cc1CCNC(=O)Cc1ccc(OC)c(OC)c1)CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |